3-nitro-N-(4-phenylbutyl)benzamide

Description

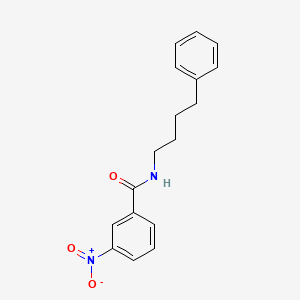

3-Nitro-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzene ring and a 4-phenylbutyl substituent on the amide nitrogen.

Properties

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

3-nitro-N-(4-phenylbutyl)benzamide |

InChI |

InChI=1S/C17H18N2O3/c20-17(15-10-6-11-16(13-15)19(21)22)18-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,18,20) |

InChI Key |

LGKNOKGVKBAWQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-phenylbutyl)benzamide typically involves the condensation of 3-nitrobenzoic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as hydroxide ions, methoxide ions.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

Reduction: 3-amino-N-(4-phenylbutyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-nitrobenzoic acid and 4-phenylbutylamine.

Scientific Research Applications

3-nitro-N-(4-phenylbutyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells.

Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as enhanced thermal stability and conductivity.

Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

Industrial Applications: The compound can be utilized in the development of new polymers and coatings with improved performance characteristics.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Structural Features and Pharmacological Effects

The table below summarizes the structural and functional differences between 3-nitro-N-(4-phenylbutyl)benzamide and related compounds:

Mechanistic Insights from Analogs

- ICA-105574 (hERG1 Activation): This compound binds to the hERG1 pore module, interacting with residues L622 (pore helix), F557 (S5), and Y652 (S6). Mutagenesis studies show that Y652A abolishes activation, while A653M converts ICA-105574 into an inhibitor, indicating a mixed agonist profile .

- Divergent Effects on hERG1 vs. EAG1: ICA-105574 enhances hERG1 currents by suppressing C-type inactivation but accelerates inactivation in EAG1 channels. This duality underscores the sensitivity of benzamide derivatives to channel-specific structural motifs .

- Role of Substituents: Nitro Group: Essential for hERG1 activation; removal or substitution (e.g., bromine in ) likely reduces efficacy. Aromatic vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.